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Compound of Interest

Compound Name: 2-Amino-3,5-difluorobenzonitrile

Cat. No.: B1283290 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-3,5-difluorobenzonitrile, a key intermediate in pharmaceutical and agrochemical

research. The document is intended for researchers, scientists, and drug development

professionals, offering detailed experimental protocols and a structured presentation of

spectroscopic data to facilitate its use in research and development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Amino-3,5-
difluorobenzonitrile and its closely related analog, 2-Amino-5-fluorobenzonitrile. This

comparative approach is utilized due to the limited availability of a complete public dataset for

2-Amino-3,5-difluorobenzonitrile. The data for the related compounds provide valuable

reference points for spectral interpretation.

Table 1: Infrared (IR) Spectroscopy Data
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Functional Group
Characteristic
Vibrations

Observed
Wavenumber
(cm⁻¹) for 2-Amino-
5-
fluorobenzonitrile[1
]

Expected
Wavenumber
(cm⁻¹) for 2-Amino-
3,5-
difluorobenzonitrile

Amine (N-H) Stretching 3352 ~3350

Nitrile (C≡N) Stretching Not explicitly stated ~2220-2260

C-F Stretching 1137, 1245 ~1100-1300

Aromatic C-H Stretching Not explicitly stated ~3000-3100

Aromatic C=C Stretching 1400-1600 ~1400-1600

C-N Stretching 1294, 1331 ~1250-1350

N-H Bending Not explicitly stated ~1550-1650

Table 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
¹H NMR Data (Expected)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.0-5.0 Broad Singlet 2H -NH₂

~6.8-7.5 Multiplet 1H Aromatic CH

~6.8-7.5 Multiplet 1H Aromatic CH

¹³C NMR Data (Reference: 2,3-Difluorobenzonitrile[2])
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Chemical Shift (δ, ppm) Assignment

~100-140 Aromatic Carbons

~115-120 Nitrile Carbon (-CN)

~140-160 (Coupled to F) Aromatic Carbons bonded to Fluorine

~90-110 (Coupled to F) Aromatic Carbons ortho/para to Fluorine

¹⁹F NMR Data (Reference Standards[3][4])

Chemical Shift (δ, ppm) vs. CFCl₃ Assignment

-100 to -130 Aromatic C-F

Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

156.04 100 [M]⁺ (Molecular Ion)

139 - [M-NH₃]⁺ (Loss of Ammonia)

112 -
[M-CN-NH₂]⁺ (Loss of Nitrile

and Amino groups)

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility

and accurate interpretation.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Amino-3,5-difluorobenzonitrile.

Methodology (KBr Pellet Technique):[1][5][6]

Sample Preparation:
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Thoroughly grind 1-2 mg of 2-Amino-3,5-difluorobenzonitrile with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The

mixture should be a fine, homogeneous powder.

Pellet Formation:

Transfer the powdered mixture to a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum in the range of 4000-400 cm⁻¹.[1]

A background spectrum of a blank KBr pellet should be recorded and subtracted from the

sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework and the environment of the fluorine

atoms.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of 2-Amino-3,5-difluorobenzonitrile in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Acquisition:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a

good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1283290?utm_src=pdf-body
https://www.derpharmachemica.com/pharma-chemica/spectroscopic-analysis-electronic-optical-and-thermodynamical-properties-of-2amino5fluorobenzonitrile-by-ab-initio-metho.pdf
https://www.benchchem.com/product/b1283290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Typical parameters include a spectral width of 0-200 ppm, a larger number of scans

compared to ¹H NMR, and a relaxation delay of 2-10 seconds.

¹⁹F NMR Acquisition:[7][8]

Acquire the spectrum with proton decoupling.

Use a standard reference such as CFCl₃ (trichlorofluoromethane) or an external standard.

The typical chemical shift range for aromatic fluorine is broad.[9]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Amino-3,5-
difluorobenzonitrile.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC-MS).

Ionization:

Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis:

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection:
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Detect the ions and generate a mass spectrum showing the relative abundance of each

ion.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

2-Amino-3,5-difluorobenzonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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